molecular formula C12H13BrO2S B8461539 3-Bromo-5-(cyclopentylthio)benzoic acid

3-Bromo-5-(cyclopentylthio)benzoic acid

Cat. No.: B8461539
M. Wt: 301.20 g/mol
InChI Key: ZCDKSEOLONPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(cyclopentylthio)benzoic acid is a useful research compound. Its molecular formula is C12H13BrO2S and its molecular weight is 301.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO2S

Molecular Weight

301.20 g/mol

IUPAC Name

3-bromo-5-cyclopentylsulfanylbenzoic acid

InChI

InChI=1S/C12H13BrO2S/c13-9-5-8(12(14)15)6-11(7-9)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15)

InChI Key

ZCDKSEOLONPZEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of sodium hydride (60% in mineral oil, 0.82 g, 20.5 mmol) and DMSO (15 mL) in a sealable flask at 0° C. was slowly added cyclopentanethiol (1.23 mL, 11.9 mmol). The mixture was stirred at room temperature for 30 min and then a solution of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol) in DMSO (10 mL) was added. The reaction was sealed and stirred at 80° C. overnight. After cooling, the reaction mixture was poured into water and adjusted to pH 5-6 with 15% HCl (aq.) and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated to afford the crude product which was used for the next step reaction without further purification.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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